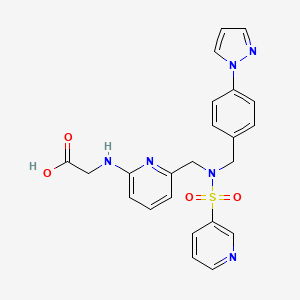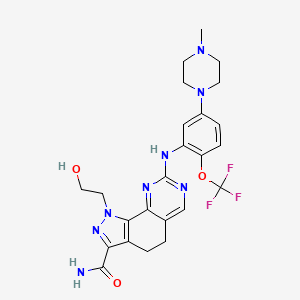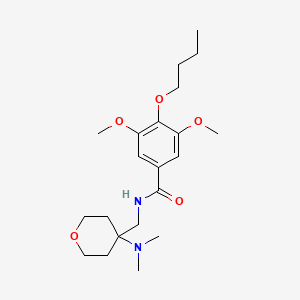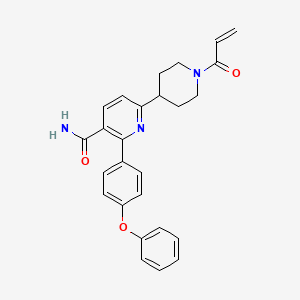
Padsevonil
Übersicht
Beschreibung
Padsevonil is an experimental drug that offers a promising new option for intractable epilepsy . It is the first antiepileptic drug (AED) that acts on all isoforms of synaptic vesicle protein-2 (SV2) and simultaneously binds to the benzodiazepine site of the GABAA receptor .
Synthesis Analysis
This compound was synthesized in a medicinal chemistry program initiated to rationally design compounds with high affinity for synaptic vesicle 2 (SV2) proteins and low-to-moderate affinity for the benzodiazepine binding site on GABAA receptors .Molecular Structure Analysis
The molecular formula of this compound is C14H14ClF5N4O2S . The exact mass is 432.04 and the average molecular weight is 432.794 .Chemical Reactions Analysis
This compound has been shown to have a unique interaction with SV2A, exhibiting slower binding kinetics . It also displayed low to moderate affinity for the benzodiazepine site at recombinant GABAA receptors .Physical And Chemical Properties Analysis
The chemical formula of this compound is C14H14ClF5N4O2S . The exact mass is 432.04 and the average molecular weight is 432.794 .Wissenschaftliche Forschungsanwendungen
Behandlung von therapieresistenter fokaler Epilepsie
Padsevonil wurde in einer Phase-IIa-Studie zur Behandlung von therapieresistenter fokaler Epilepsie eingesetzt {svg_1}. Es interagiert mit zwei therapeutischen Zielen: synaptischem Vesikelprotein 2 und GABA-A-Rezeptoren {svg_2}. Die Studie zeigte, dass this compound mit einem günstigen Sicherheitsprofil verbunden war und bei Patienten mit therapieresistenter Epilepsie eine klinisch bedeutsame Wirksamkeit zeigte {svg_3}.
Mehrzielmedikament für komplexe Erkrankungen
this compound wurde als Einzelmolekül entwickelt, das zwei verschiedene Mechanismen ansprechen könnte {svg_4}. Dieses neuartige Medikament zeigte vielversprechende Wirkungen in zahlreichen präklinischen Modellen von schwer zu behandelnden Anfällen {svg_5}. In einer kürzlich durchgeführten randomisierten, placebokontrollierten Phase-IIb-Add-on-Studie bei Patienten mit therapieresistenter fokaler Epilepsie konnte sich this compound jedoch in seinen primären Endpunkten nicht vom Placebo abheben {svg_6}.
Einzigartige Mehrfach-Rezeptor-Aktivität
this compound ist das erste Antiepileptikum (AED), das auf alle Isoformen des synaptischen Vesikelproteins 2 (SV2) wirkt {svg_7}. Es bindet gleichzeitig an die Benzodiazepin-Stelle des GABAA-Rezeptors {svg_8}. Diese mehrfache Rezeptoraktivität – einzigartig für this compound – könnte Epilepsie effektiver bekämpfen {svg_9}.
4. Schutz vor Anfällen, die durch Pilocarpin oder 11-Deoxycortisol induziert werden In akuten Anfallsmodellen bot this compound einen starken, dosisabhängigen Schutz vor Anfällen, die durch die Verabreichung von Pilocarpin oder 11-Deoxycortisol induziert wurden {svg_10}.
5. Schutz vor Anfällen, die akustisch oder durch 6-Hz-Stimulation induziert werden this compound war auch wirksam beim Schutz vor Anfällen, die akustisch oder durch 6-Hz-Stimulation induziert wurden {svg_11}. Es war jedoch weniger wirksam in den Pentylenotetrazol-, Bicucullin- und maximalen Elektroschockmodellen {svg_12}.
6. Einzigartiges Profil in Nagermodellen von Anfällen und Epilepsie this compound hat ein einzigartiges Profil in Nagermodellen von Anfällen und Epilepsie gezeigt {svg_13}. Dies deutet darauf hin, dass es potenzielle Anwendungen bei der Behandlung dieser Erkrankungen haben könnte.
Wirkmechanismus
Target of Action
Padsevonil is a novel antiepileptic drug (AED) candidate that interacts with two therapeutic targets: synaptic vesicle protein 2 (SV2) proteins and GABA A receptors . It has a high affinity for all isoforms of SV2 (SV2A, SV2B, and SV2C) and a low-to-moderate affinity for the benzodiazepine binding site on GABA A receptors .
Mode of Action
This compound’s interaction with SV2A differs from that of levetiracetam and brivaracetam; it exhibits slower binding kinetics . At recombinant GABA A receptors, this compound displayed low to moderate affinity for the benzodiazepine site . In electrophysiological studies, its relative efficacy compared with zolpidem (a full-agonist reference drug) was 40%, indicating partial agonist properties .
Biochemical Pathways
This compound acts as a positive allosteric modulator of GABA A receptors, with a partial agonist profile at the benzodiazepine site . This interaction enhances the inhibitory effects of GABA, increasing the influx of chloride ions into the neuron and thereby hyperpolarizing the neuron. This makes it more difficult for the neuron to reach the threshold potential necessary to initiate an action potential, thus reducing neuronal excitability .
Pharmacokinetics
In a study conducted on healthy Chinese subjects, the concentration-time profile of this compound showed rapid absorption with a median tmax of 1.25 h, followed by an apparent biphasic disposition . For this compound, the geometric means of AUC (0-t), AUC, Cmax, and t1/2 were 6,573 hng/mL, 6,588 hng/mL, 1,387 ng/mL, and 5.275 h, respectively .
Result of Action
This compound displayed robust efficacy across several validated seizure and epilepsy models, including those considered to represent drug-resistant epilepsy . In the amygdala kindling model, which is predictive of efficacy against focal to bilateral tonic-clonic seizures, this compound provided significant protection in kindled rodents .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4R)-4-(2-chloro-2,2-difluoroethyl)-1-[[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF5N4O2S/c1-26-6-9-22-24-8(11(14(18,19)20)21-12(24)27-9)5-23-4-7(2-10(23)25)3-13(15,16)17/h7H,2-6H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXFIOLWWRXEQH-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=C(N=C2S1)C(F)(F)F)CN3CC(CC3=O)CC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=NN2C(=C(N=C2S1)C(F)(F)F)CN3C[C@H](CC3=O)CC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF5N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1294000-61-5 | |
| Record name | Padsevonil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1294000615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Padsevonil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14977 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PADSEVONIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R1HN52K0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Cyclopentyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B609749.png)

![2-[4-[[(3,5-Dimethoxy-4-methylbenzoyl)-(3-phenylpropyl)amino]methyl]phenyl]acetic acid](/img/structure/B609753.png)




